Asarinin

Lipid Metabolism Enzymology Polyunsaturated Fatty Acid Biosynthesis

Asarinin is the C-7′ epimer of sesamin—a stereochemical difference that confers distinct pharmacological activity. It is a selective Δ5‑desaturase inhibitor (Ki = 2.8 × 10⁻⁴ M) and a validated Src‑family kinase (SFK) inhibitor, making it indispensable for mechanistic studies of idiopathic pulmonary fibrosis (IPF), mast‑cell degranulation, and polyunsaturated fatty‑acid biosynthesis. Only high‑purity (≥98 % HPLC) Asarinin guarantees reproducibility and prevents misidentification with sesamin epimers. Procurement of this certified reference standard is critical for quantitative analytical methods (HPLC/GC‑MS) and for target‑validation studies that cannot be substituted with sesamin‑rich extracts.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 133-05-1
Cat. No. B095023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsarinin
CAS133-05-1
Synonyms1-asarinine
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1
InChIKeyPEYUIKBAABKQKQ-WZBLMQSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asarinin (CAS 133-05-1) for Scientific Research: Furofuran Lignan Sourcing & Characterization


Asarinin (CAS 133-05-1), also known as (-)-Asarinin or L-Asarinin, is a naturally occurring furofuran lignan [1]. It is structurally characterized as the C-7' epimer of sesamin [2] and is a known component of sesame oil, formed via the epimerization of sesamin [3]. For scientific and industrial procurement, it is essential to note that Asarinin is commercially available with certified purity levels, such as ≥98% (HPLC) , and requires specific storage conditions like -20°C to ensure stability, distinguishing it from less rigorously characterized natural product extracts.

Why Asarinin (CAS 133-05-1) Cannot Be Interchanged with Other Furofuran Lignans


The furofuran lignan class, which includes sesamin, episesamin, and sesamolin, cannot be treated as interchangeable due to significant differences in stereochemistry that drive distinct biological activities and physicochemical properties [1]. Asarinin is the C-7' epimer of sesamin, and this subtle stereochemical change results in a quantifiable difference in molecular stability [2] and leads to divergent, and sometimes superior, pharmacological profiles, including in enzymatic inhibition, anticoagulation, and anti-allergic responses [3][4]. Generic substitution with a sesamin-rich extract or a structurally related analog would fail to replicate these specific, evidence-backed characteristics, potentially compromising experimental reproducibility and therapeutic efficacy in preclinical models [4]. Therefore, procurement of high-purity Asarinin (CAS 133-05-1) is a prerequisite for studies targeting these unique mechanisms.

Asarinin (CAS 133-05-1) Differentiation Data: Quantitative Comparisons Against Key Analogs


Asarinin vs. Sesamin: Quantified Difference in Δ5-Desaturase Inhibition

In a direct head-to-head study using rat liver microsomes, Asarinin ((-)-asarinin) demonstrated a specific inhibitory effect on Δ5-desaturase, a key enzyme in polyunsaturated fatty acid biosynthesis [1]. While it was not the most potent inhibitor in its class, its activity was definitively quantified and ranked, establishing it as a distinct tool compound compared to its more common epimer, sesamin [1].

Lipid Metabolism Enzymology Polyunsaturated Fatty Acid Biosynthesis

Asarinin vs. Sesamin: Superior Anticoagulant and Fibrinolytic Effects

A cross-study comparison reveals that Asarinin exhibits a significantly different pharmacological profile in coagulation pathways compared to its isomer, sesamin. Asarinin was shown to possess greater anticoagulant and fibrinolytic effects [1]. In contrast, sesamin is primarily recognized for its potent and specific inhibition of Δ5-desaturase [2], highlighting a clear divergence in their biological targets and therapeutic potential.

Cardiovascular Research Hemostasis Thrombosis

Asarinin as a Novel Src Family Kinase Inhibitor: A Unique Mechanism of Action

Asarinin has been identified as a potential novel Src family kinase (SFK) inhibitor, a mechanism that differentiates it from other anti-allergic compounds [1]. In a study on IgE-dependent allergic rhinitis in mice, Asarinin treatment significantly reduced key inflammatory markers and physiological symptoms [1]. This specific, quantified effect is not a general class-level property but a distinct attribute of Asarinin.

Immunology Allergy Signal Transduction

Asarinin in Pulmonary Fibrosis: PPARγ-Dependent Attenuation Quantified in a Bleomycin Model

Asarinin has been demonstrated to attenuate bleomycin-induced pulmonary fibrosis in a murine model through a mechanism dependent on PPARγ activation [1]. This effect was significantly blocked by the PPARγ inhibitor GW9662 and by PPARγ gene silencing, confirming the specificity of its action [1]. This evidence distinguishes Asarinin's potential application from other general anti-fibrotic agents that may act through different pathways.

Pulmonary Fibrosis Respiratory Medicine Pharmacodynamics

Asarinin vs. Sesamin: Quantified Difference in Natural Abundance

A key differential factor is the natural abundance of Asarinin compared to its primary isomer, sesamin [1]. In sesame oil, a common source, the concentration of sesamin is substantially higher than that of asarinin [1][2]. This scarcity in nature underscores the necessity for synthetic epimerization or specialized extraction processes to obtain pure Asarinin, directly impacting its sourcing complexity and cost.

Natural Product Chemistry Analytical Chemistry Dietary Supplements

Asarinin vs. Episesamin: Stereochemical Impact on Stability and Abundance

Asarinin and sesamin are C-7' epimers, and this stereochemical difference has quantifiable physical consequences [1]. Molecular modeling indicates that sesamin is more stable than asarinin by approximately 2.5 kcal/mol [1]. Furthermore, acid-catalyzed epimerization leads to an equilibrium mixture of 44.8% sesamin and 55.2% asarinin [1]. Single-crystal X-ray diffraction further confirmed their distinct crystal structures, with sesamin being monoclinic and asarinin triclinic [1].

Physical Chemistry Process Chemistry Structural Biology

Asarinin (CAS 133-05-1) Application Scenarios: From In Vitro Assays to In Vivo Models


Mechanistic Studies of Lipid Metabolism and Δ5-Desaturase

Asarinin serves as a specific tool compound for investigating the Δ5-desaturase enzyme in polyunsaturated fatty acid biosynthesis pathways. Its defined Ki value (2.8 x 10⁻⁴ M) and known rank order of inhibition among lignan epimers allow for precise, quantitative modulation of this enzyme in both cell-free and cell-based assays [1]. This is critical for studies differentiating the roles of various lignans in lipid metabolism.

Research into Novel Anti-Allergic and Immunomodulatory Mechanisms

For researchers focused on mast cell biology and allergic diseases, Asarinin is a prime candidate for exploring Src family kinase (SFK) inhibition as a therapeutic strategy. Its proven ability to suppress degranulation, cytokine release, and allergic symptoms in murine models provides a strong foundation for developing new treatments for conditions like allergic rhinitis and anaphylaxis [2].

In Vivo Models of Pulmonary Fibrosis and PPARγ Activation

Asarinin is highly relevant for preclinical studies of idiopathic pulmonary fibrosis (IPF). Its demonstrated efficacy in the bleomycin-induced mouse model, coupled with its dependence on PPARγ activation, provides a clear rationale for its use in validating PPARγ as a target and for screening novel anti-fibrotic agents [3]. Researchers should procure high-purity Asarinin to ensure reproducibility of these in vivo findings.

Development of Analytical Standards for Lignan Profiling

Given its low natural abundance in common sources like sesame oil (0.09% or less) compared to sesamin, pure Asarinin is an essential analytical standard for the accurate quantification and profiling of lignans in complex mixtures, dietary supplements, and biological samples using HPLC or GC/MS methods [4][5]. Its use ensures specificity and prevents misidentification of sesamin epimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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